molecular formula C9H17NO2 B1294458 4-(Piperidin-1-yl)butanoic acid CAS No. 4672-16-6

4-(Piperidin-1-yl)butanoic acid

Cat. No. B1294458
CAS RN: 4672-16-6
M. Wt: 171.24 g/mol
InChI Key: BGAVZPPPWLEAKZ-UHFFFAOYSA-N
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Description

The compound "4-(Piperidin-1-yl)butanoic acid" is a chemical structure that is related to various research areas, including psychotropic agents, anticonvulsant activity, vibrational spectra analysis, and molecular docking studies. It is structurally related to piperidine, a six-membered ring with one nitrogen atom, and butanoic acid, a four-carbon fatty acid. This compound is of interest due to its potential biological activities and its role as a building block in chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to "4-(Piperidin-1-yl)butanoic acid" involves various strategies. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity were synthesized, indicating the potential for creating derivatives with significant biological activities . Additionally, 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were synthesized and showed potent and selective NMDA antagonistic activity . These syntheses often involve multi-step reactions and are designed to introduce functional groups that confer specific properties to the molecules, such as neuroleptic or anticonvulsant activities.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Piperidin-1-yl)butanoic acid" has been analyzed using various techniques. For example, vibrational spectra, HOMO-LUMO, NBO, MEP analysis, and molecular docking studies have been conducted on 2,2-diphenyl-4-(piperidin-1-yl)butanamide, providing insights into the stability and electronic properties of the molecule . Single-crystal X-ray diffraction studies have been used to analyze the molecular and crystal structure of related compounds, revealing details about their conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of "4-(Piperidin-1-yl)butanoic acid" and its derivatives can be inferred from related studies. For instance, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a precursor for the solid-phase synthesis of substituted piperidin-4-one derivatives, indicating the versatility of related structures in synthetic applications . The zwitterionic nature of 4-piperidinecarboxylic acid monohydrate suggests that "4-(Piperidin-1-yl)butanoic acid" may also exhibit interesting acid-base properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Piperidin-1-yl)butanoic acid" can be deduced from the properties of structurally related compounds. For example, the synthesis of piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues of GABA indicates that these compounds have specific functional groups that may influence their solubility, acidity, and ability to interact with biological receptors . The binding of 2-aryl-4-(piperidin-1-yl)butanamines to human CCR5, as studied through molecular modeling and mutagenesis, suggests that "4-(Piperidin-1-yl)butanoic acid" may also interact with biological targets in a similar manner10.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
    • They are used in the synthesis of various drugs and are found in many alkaloids .
    • Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Chemical Reactions

    • “4-(Piperidin-1-yl)butanoic acid” is a reactant for various chemical reactions .
    • It is used in the modification of 3-amidinophenylalanine-derived matriptase inhibitors .
    • It is also used in reactions between Weinreb amides and 2-magnesiated oxazoles .
  • Synthesis of NAmPRTase Inhibitors

    • “4-(Piperidin-1-yl)butanoic acid” is used in the synthesis of NAmPRTase inhibitors .
    • These inhibitors are FK866 analogs for NAD salvage inhibition .

Safety And Hazards

4-(Piperidin-1-yl)butanoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The piperidine nucleus, which is present in 4-(Piperidin-1-yl)butanoic acid, is a key component in the field of drug discovery . Piperidine derivatives have been used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the future research directions of 4-(Piperidin-1-yl)butanoic acid could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

4-piperidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVZPPPWLEAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196928
Record name Butyric acid, 4-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)butanoic acid

CAS RN

4672-16-6
Record name 1-Piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4672-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-piperidino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, 4-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of crude 4-piperidin-1-yl-butyric acid ethyl ester from the previous step (about 25 mmol) in 15 mL of water, NaOH (1.4 g, 25 mmol) was added and the mixture was heated at reflux for 16 hours. The reaction was then allowed to cool down to room temperature, the solution was acidified at 0° C. with HCl 6N and concentrated under reduced pressure. The residue was treated with EtOH and the sodium chloride which precipitated was filtered off. Evaporation of the solvent under reduced pressure afforded 2.8 g of the title compound as a white solid in 58% overall yield of steps a) and b)
Quantity
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1.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DK Singh, A Sahu, AA Wani, PV Bharatam… - Journal of …, 2020 - Elsevier
Bepotastine (BPT) is a H 1 -receptor antagonist. It is used as a besilate salt in ophthalmic solution for allergic conjunctivitis and orally for the treatment of allergic rhinitis and urticaria/…
Number of citations: 11 www.sciencedirect.com
S Schneider, H Ftouni, S Niu, M Schmitt… - Organic & …, 2015 - pubs.rsc.org
We report a selective ruthenium catalyzed reduction of tertiary amides on the side chain of Fmoc-Gln-OtBu derivatives, leading to innovative unnatural α,β or γ-amino acids …
Number of citations: 9 pubs.rsc.org
S Otto, PF Marina, F Zhou, A Blencowe - Carbohydrate Polymers, 2021 - Elsevier
Polysaccharides have been used widely in many industries, from food technology and mining to cosmetics and biomedical applications. Over recent years there has been growing …
Number of citations: 9 www.sciencedirect.com
J Rodríguez-Lozada, E Tovar-Gudiño… - Molecules, 2018 - mdpi.com
We have previously reported the synthesis, in vitro and in silico activities of new GABA analogues as inhibitors of the GABA-AT enzyme from Pseudomonas fluorescens, where the …
Number of citations: 11 www.mdpi.com
GHAO NIU, WC Hsiao, H Zhuang, HW Chen, LG Zheng… - 2023 - chemrxiv.org
Excavatolide B (1, ExcB), a briarane-type diterpenoid isolated from Formosan gorgonian Briareum stechei, exhibits promising anti-inflammatory activity with low cytotoxicity. In this study, …
Number of citations: 1 chemrxiv.org
Y Yang, Y Zhou, L Tao, T Yang, Y Zhao, Y Luo - Molecular Diversity, 2021 - Springer
Aberrant activation of ERK signaling pathway usually leads to oncogenesis, and small molecular agents targeting this pathway are impeded by the emergence of drug resistance due to …
Number of citations: 3 link.springer.com
L Milanos, R Brox, T Frank, G Poklukar… - Journal of Medicinal …, 2016 - ACS Publications
In this work we report a design, synthesis, and detailed functional characterization of unique strongly biased allosteric agonists of CXCR3 that contain tetrahydroisoquinoline …
Number of citations: 21 pubs.acs.org
L Milanos - 2016 - search.proquest.com
Chemokines are crucial for the physiological function of immune system and importantly any dysfunction of this process can result to multiple diseases. CXCR3 receptor is expressed …
Number of citations: 4 search.proquest.com

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